

10-Hydroxydihydroperaksine: A Technical Overview of a Rauvolfia Alkaloid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 10-Hydroxydihydroperaksine

Cat. No.: B15526547

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For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the current scientific understanding of **10-Hydroxydihydroperaksine** (CAS Number: 451478-47-0), an indole alkaloid isolated from the plant *Rauvolfia verticillata*. While this compound is available for research purposes, a thorough review of publicly available scientific literature reveals a significant gap in the characterization of its biological activity and mechanism of action. This guide summarizes the known physicochemical properties and highlights the need for further investigation into its potential pharmacological effects.

Physicochemical Properties

10-Hydroxydihydroperaksine is a natural product belonging to the complex family of indole alkaloids.^[1] Its fundamental properties are summarized in the table below.

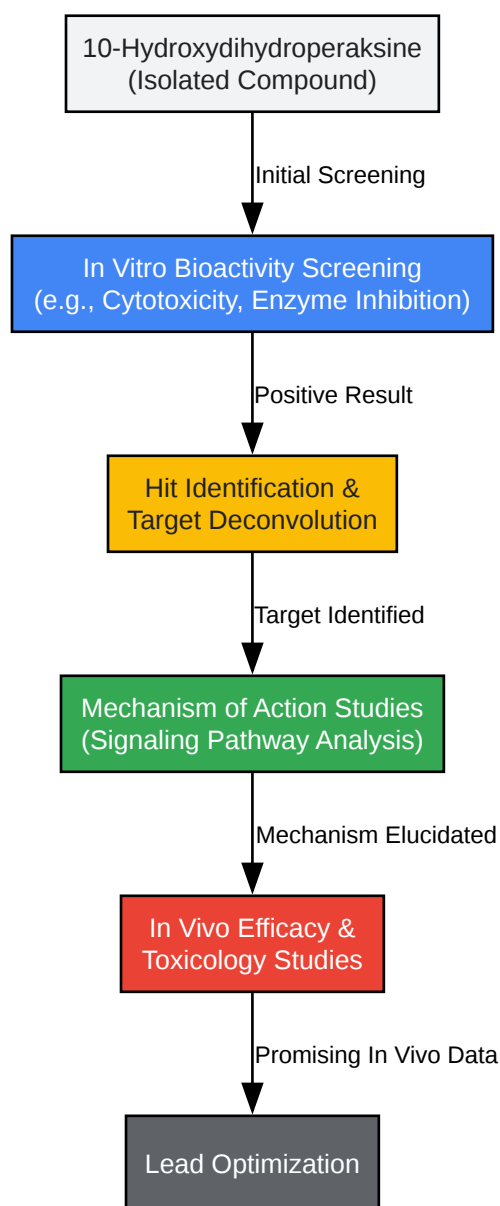
Property	Value	Reference
CAS Number	451478-47-0	[1][2][3][4][5][6]
Molecular Formula	C19H24N2O3	[1][2][4][6]
Molecular Weight	328.4 g/mol	[1][2][6]
Appearance	Powder	[1][2]
Purity	>98%	[1][2]
Synonyms	10-Hydroxy-19(S),20(R)-dihydroperaksine	[1]
Source	The herbs of Rauvolfia verticillata	[1]

Biological Context and Potential for Future Research

10-Hydroxydihydroperaksine is derived from *Rauvolfia verticillata*, a plant species known to be a rich source of bioactive alkaloids. Alkaloids from the *Rauvolfia* genus have historically been a treasure trove for drug discovery, yielding compounds with a wide array of pharmacological activities, including antihypertensive, antipsychotic, and antiarrhythmic effects.

Despite the known therapeutic potential of compounds from this plant family, specific biological data for **10-Hydroxydihydroperaksine** is not available in the current body of scientific literature. Extensive searches for studies detailing its mechanism of action, signaling pathway interactions, or quantitative biological data (such as IC50 or binding affinities) did not yield any specific results.

The logical workflow for future investigation into the pharmacological potential of **10-Hydroxydihydroperaksine** is outlined below. This diagram illustrates a standard approach in natural product drug discovery, starting from the isolated compound.



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A potential workflow for the pharmacological investigation of **10-Hydroxydihydroperaksine**.

Experimental Protocols: A Call for Investigation

Due to the absence of published research on the biological effects of **10-Hydroxydihydroperaksine**, no established experimental protocols for its study can be provided. Researchers interested in this compound would need to develop and validate their own methodologies for in vitro and in vivo testing based on the scientific questions being addressed.

A generalized protocol for initial in vitro screening for cytotoxicity, a common first step in assessing the biological activity of a novel compound, would typically involve the following steps:

- **Cell Line Selection:** Choose a panel of relevant human cancer or normal cell lines.
- **Compound Preparation:** Prepare a stock solution of **10-Hydroxydihydroperaksine** in a suitable solvent (e.g., DMSO) and create a series of dilutions.
- **Cell Seeding:** Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- **Treatment:** Expose the cells to the various concentrations of **10-Hydroxydihydroperaksine** for a specified duration (e.g., 24, 48, or 72 hours).
- **Viability Assay:** Utilize a colorimetric or fluorometric assay (e.g., MTT, MTS, or PrestoBlue™) to quantify cell viability.
- **Data Analysis:** Calculate the half-maximal inhibitory concentration (IC₅₀) value to determine the compound's potency.

Conclusion and Future Directions

10-Hydroxydihydroperaksine is a readily available natural product with a defined chemical structure. However, its biological properties remain uncharacterized in the public scientific domain. This presents a unique opportunity for researchers in drug discovery and pharmacology to conduct pioneering studies into its potential therapeutic effects. The rich pharmacological history of alkaloids from *Rauvolfia verticillata* suggests that **10-Hydroxydihydroperaksine** could possess interesting and potentially valuable biological activities. Future research should focus on systematic in vitro and in vivo screening to elucidate its mechanism of action and to determine its potential as a novel therapeutic agent.

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- To cite this document: BenchChem. [10-Hydroxydihydroperaksine: A Technical Overview of a Rauvolfia Alkaloid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15526547#10-hydroxydihydroperaksine-cas-number-451478-47-0]

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